Apicidin
Overview
Description
Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent inhibitory activity against histone deacetylase enzymes, which play a crucial role in regulating gene expression by modifying chromatin structure. This compound has garnered significant attention due to its broad-spectrum antiproliferative activity against various cancer cell lines and its potential as an antiparasitic agent .
Mechanism of Action
Apicidin is a fungal metabolite and a potent histone deacetylase inhibitor . This article will cover the various aspects of its mechanism of action.
Target of Action
This compound primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes known to moderate histone acetylation and chromatin folding during gene expression . By inhibiting these enzymes, this compound can significantly impact gene expression.
Mode of Action
This compound interacts with its target, HDACs, by binding to them and inhibiting their function . This inhibition prevents the deacetylation of histones, leading to an increase in histone acetylation. Increased histone acetylation results in a more relaxed chromatin structure, which can affect gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDACs, this compound increases histone acetylation, leading to changes in chromatin structure and subsequently, gene expression .
Pharmacokinetics
The pharmacokinetics of this compound in humans have been predicted using physiologically based pharmacokinetic modeling . The clearance rate predicted for humans is lower than those found in mice and rats, and the volume of distribution predicted for humans is less than in mice and rats . Consequently, the predicted half-life is longer in humans than in mice and rats . The highest concentrations of this compound were predicted in the liver, followed by adipose tissue, kidney, lung, spleen, heart, arterial blood, venous blood, small intestine, stomach, muscle, testis, and brain .
Result of Action
Research indicates that this compound inhibits tumor cell proliferation through gene expression changes of p21WAF1/Cip1 and gelsolin, and can cause cell cycle arrest in the G1 phase . This compound also decreases HIF-1α protein levels in human and mouse cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound can be affected by temperature and pH. In lyophilized form, the chemical is stable for 24 months . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Biochemical Analysis
Biochemical Properties
Apicidin is a potent histone deacetylase (HDAC) inhibitor . It interacts with histone deacetylases (HDACs), known to moderate histone acetylation and chromatin folding during gene expression . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have a broad spectrum of antiproliferative activity against various cancer cell lines . It can cause cell cycle arrest in the G1 phase . It also decreases HIF-1α protein levels in human and mouse cell lines . Furthermore, this compound induces apoptosis in K562 cells in a concentration- and time-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of histone deacetylases (HDACs) . This inhibition leads to the induction of histone hyperacetylation, which is responsible for the antiproliferative activity of this compound . It also induces selective changes in the expression of p21WAF1/Cip1 and gelsolin, which control the cell cycle and cell morphology, respectively .
Temporal Effects in Laboratory Settings
The effects of this compound on cell morphology, expression of gelsolin, and HDAC1 activity in vivo and in vitro appear to be irreversible . This suggests that this compound has long-term effects on cellular function. The induction of p21WAF1/Cip1 by this compound was found to be reversible .
Metabolic Pathways
This compound is produced by a non-ribosomal peptide synthetase (NRPS) gene cluster . The metabolic pathway of this compound involves several genes that are required for its production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apicidin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of peptide bonds between the amino acid residues, followed by cyclization to form the cyclic tetrapeptide structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically modified strains of Fusarium semitectum or Fusarium fujikuroi. These strains are cultivated under optimized conditions to enhance the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Apicidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule, potentially affecting its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Apicidin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable tool for studying the role of histone deacetylase enzymes in gene regulation and chromatin remodeling.
Biology: It is used to investigate the mechanisms of cell cycle regulation, apoptosis, and differentiation in various cell types.
Medicine: this compound has shown promising therapeutic effects in the treatment of cancer, particularly in inducing apoptosis and inhibiting the proliferation of cancer cells. .
Comparison with Similar Compounds
- Apicidin F
- This compound J
- This compound K
- Trichostatin A
- Vorinostat
This compound’s unique structure and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
183506-66-3 |
---|---|
Molecular Formula |
C34H49N5O6 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42) |
InChI Key |
JWOGUUIOCYMBPV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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